Boc-(s)-2-amino-6-methylheptanoic acid
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Overview
Description
Boc-(s)-2-amino-6-methylheptanoic acid is a derivative of amino acids where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-2-amino-6-methylheptanoic acid typically involves the protection of the amino group of 2-amino-6-methylheptanoic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-2-amino-6-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides (R-X) or acyl chlorides (RCOCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: H2 gas with Ni or Rh catalysts, or LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (NEt3) or pyridine (Py).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Boc-(s)-2-amino-6-methylheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis processes.
Biology: In the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: In the design and synthesis of pharmaceuticals, including peptide-based drugs.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-(s)-2-amino-6-methylheptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Boc-(s)-2-amino-4-methylpentanoic acid
- Boc-(s)-2-amino-3-methylbutanoic acid
- Boc-(s)-2-amino-5-methylhexanoic acid
Uniqueness
Boc-(s)-2-amino-6-methylheptanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific conformational and functional characteristics .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(2S)-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
AMAFOMIBEAFCPF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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